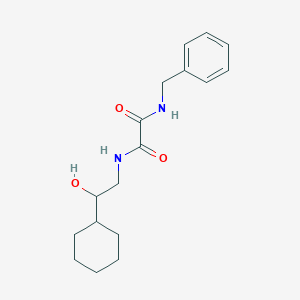![molecular formula C24H24N4O3 B2969745 5-{3-[(4-Ethoxyphenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 850718-65-9](/img/structure/B2969745.png)
5-{3-[(4-Ethoxyphenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrido[1,2-a]benzimidazole core, which is a type of nitrogen-containing heterocyclic compound. These types of compounds are often found in many natural and synthetic biologically active substances .
Molecular Structure Analysis
The compound contains a benzimidazole core, which is a bicyclic compound consisting of the fusion of benzene and imidazole. It also has an ethoxyphenyl group and a hydroxypropyl group attached to it .Scientific Research Applications
Synthesis and Biological Investigations
The synthesis of substituted 3-hydroxy-1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitriles and related derivatives has been described, leading to compounds with potential antibacterial activity. For example, derivatives of pyrido[1,2-a]benzimidazole have been synthesized and tested for their antibacterial, antileukemic, antimicrobial, herbicidal, and plant antifungal potencies. However, most compounds were found to be inactive in these screenings, with only a few exhibiting in vitro antibacterial activity (Rida et al., 1988).
Fluorescent Properties and Potential Applications
The compound has also been studied for its potential use in the synthesis of derivatives with fluorescent properties. The synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]-benzimidazole derivatives and their fluorescent properties were investigated, suggesting potential applications as fluorescent whitening agents for polyester fibres (Rangnekar & Rajadhyaksha, 1986).
Corrosion Inhibition
Derivatives of the compound have been explored for their corrosion inhibition performance. Pyranopyrazole derivatives, for example, have shown significant inhibition efficiency for mild steel corrosion in HCl solution, demonstrating potential industrial applications in corrosion protection (Yadav et al., 2016).
Anticancer and Antimicrobial Activities
Furthermore, novel derivatives synthesized via environmentally friendly methods have shown in-vitro anticancer activities against human tumor cell lines, indicating their potential as anticancer agents. Docking studies of these compounds also revealed good binding modes in the active site of the enzyme thymidylate synthase, further supporting their relevance in scientific research (Tiwari et al., 2016).
properties
IUPAC Name |
5-[3-(4-ethoxyanilino)-2-hydroxypropyl]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-3-31-19-10-8-17(9-11-19)26-14-18(29)15-27-21-6-4-5-7-22(21)28-23(30)12-16(2)20(13-25)24(27)28/h4-12,18,26,29H,3,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKJKYXMDMEIDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC(CN2C3=CC=CC=C3N4C2=C(C(=CC4=O)C)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

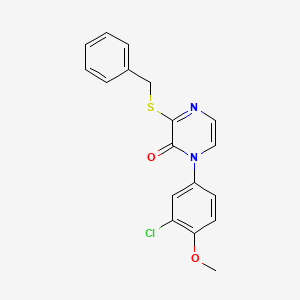

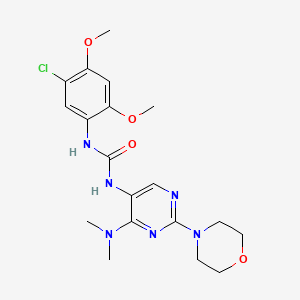
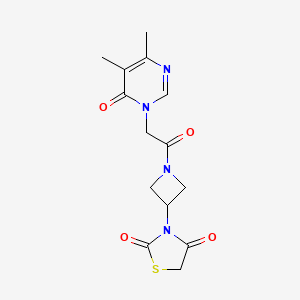
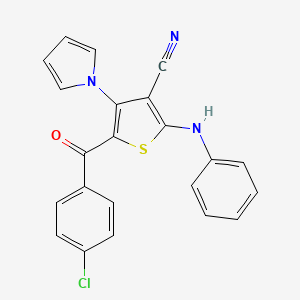
![4-[4-(4-methoxybenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2969670.png)
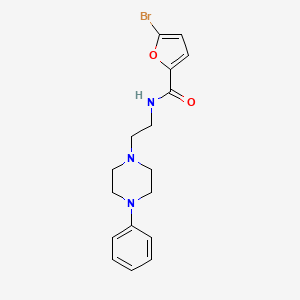
![Tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate](/img/structure/B2969672.png)
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2969674.png)




